Ethyl 4-chloro-5-fluoro-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate

Description

Chemical Identity and Classification

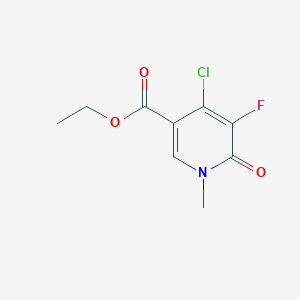

Ethyl 4-chloro-5-fluoro-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate is a synthetic heterocyclic compound belonging to the 1,4-dihydropyridine (DHP) family. Its molecular formula is $$ \text{C}9\text{H}9\text{ClFNO}_3 $$, with a molecular weight of 233.62 g/mol. The systematic IUPAC name, ethyl 4-chloro-5-fluoro-1-methyl-6-oxopyridine-3-carboxylate, reflects its substitution pattern: a chlorine atom at position 4, fluorine at position 5, a methyl group at position 1, and an ethyl ester at position 3.

Structural Features

- Core scaffold : 1,6-dihydropyridine ring with a ketone at position 6.

- Substituents :

- Chlorine (Cl) at position 4.

- Fluorine (F) at position 5.

- Methyl group (-CH$$_3$$) at position 1.

- Ethyl ester (-COOCH$$2$$CH$$3$$) at position 3.

The compound’s SMILES notation is $$ \text{CCOC(=O)C1=CN(C(=O)C(=C1Cl)F)C} $$, and its InChIKey is $$ \text{UNHHNNJLGLSKEX-UHFFFAOYSA-N} $$. Synonyms include This compound and 3-pyridinecarboxylic acid, 4-chloro-5-fluoro-1,6-dihydro-1-methyl-6-oxo-, ethyl ester.

Table 1: Key Chemical Properties

| Property | Value |

|---|---|

| Molecular Formula | $$ \text{C}9\text{H}9\text{ClFNO}_3 $$ |

| Molecular Weight | 233.62 g/mol |

| IUPAC Name | Ethyl 4-chloro-5-fluoro-1-methyl-6-oxopyridine-3-carboxylate |

| CAS Registry Number | 914358-80-8 |

| SMILES | CCOC(=O)C1=CN(C(=O)C(=C1Cl)F)C |

Historical Context in Dihydropyridine Chemistry

The 1,4-dihydropyridine scaffold has been a cornerstone of medicinal chemistry since the 1960s, when nifedipine—a first-generation DHP calcium channel blocker—was introduced for cardiovascular diseases. Early DHPs were limited by short half-lives and rapid vasodilation, prompting the development of second-generation analogs with sustained release profiles. By the 1980s, third-generation DHPs like amlodipine emerged, offering improved pharmacokinetics and tissue selectivity.

This compound represents a modern synthetic DHP derivative designed to explore structure-activity relationships (SAR) beyond calcium channel modulation. Its halogenated substituents (Cl and F) reflect trends in late-stage functionalization to enhance binding affinity and metabolic stability. The compound’s synthesis aligns with efforts to diversify DHP libraries for multi-target drug discovery, particularly in antimicrobial and anticancer research.

Significance in Heterocyclic Chemistry Research

This compound exemplifies the versatility of the 1,4-dihydropyridine scaffold in heterocyclic chemistry. Key research applications include:

Privileged Structure Exploration :

The 1,4-DHP core is a “privileged scaffold” capable of interacting with diverse biological targets, including ion channels, enzymes, and receptors. The ethyl ester group at position 3 enhances solubility, while the methyl group at position 1 stabilizes the dihydropyridine ring against oxidation.Halogenation Effects :

The chloro and fluoro substituents at positions 4 and 5 introduce steric and electronic effects that modulate reactivity. Chlorine increases lipophilicity, potentially improving membrane permeability, whereas fluorine enhances metabolic stability through strong C-F bonds.Synthetic Utility :

The compound serves as a precursor for further modifications, such as nucleophilic substitution at the chloro position or ester hydrolysis to carboxylic acids. Its synthesis often employs Hantzsch-type cyclization or late-stage C-H functionalization.

Table 2: Comparative Substituent Effects in DHPs

| Position | Substituent | Role in Bioactivity |

|---|---|---|

| 1 | Methyl | Stabilizes DHP ring; reduces oxidation |

| 3 | Ethyl ester | Enhances solubility; modulates polarity |

| 4 | Chlorine | Increases lipophilicity |

| 5 | Fluorine | Improves metabolic stability |

The compound’s structural features make it a valuable tool for studying redox-active heterocycles and designing multi-target ligands. Recent studies highlight its potential in antimicrobial drug development, with halogenated DHPs showing activity against Helicobacter pylori at low MIC values.

Properties

IUPAC Name |

ethyl 4-chloro-5-fluoro-1-methyl-6-oxopyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClFNO3/c1-3-15-9(14)5-4-12(2)8(13)7(11)6(5)10/h4H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNHHNNJLGLSKEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN(C(=O)C(=C1Cl)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClFNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90469723 | |

| Record name | Ethyl 4-chloro-5-fluoro-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90469723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

914358-80-8 | |

| Record name | Ethyl 4-chloro-5-fluoro-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90469723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Esterification and Ring Functionalization

The ethyl ester group at position 3 is commonly introduced via esterification of the corresponding carboxylic acid or acid chloride precursor with ethanol under reflux conditions, often catalyzed by acids such as methanesulfonic acid. This step ensures the formation of the ethyl 3-carboxylate moiety with high yield and purity.

| Step | Reagents/Conditions | Purpose | Notes |

|---|---|---|---|

| 1 | 4-chloro-5-fluoro-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid + ethanol + methanesulfonic acid | Esterification under reflux | Ensures ethyl ester formation |

Halogenation

Selective halogenation to introduce chlorine at position 4 and fluorine at position 5 is achieved through controlled electrophilic substitution or via halogenated precursors. Fluorination often requires specialized reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) to achieve regioselectivity.

Methylation of Nitrogen

The N-methyl group is introduced by methylation of the pyridine nitrogen using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions. This step is critical to maintain the 1-methyl substitution without affecting other functional groups.

Purification

The final compound is purified by recrystallization or chromatographic techniques (e.g., column chromatography using silica gel) to achieve high purity (>95%), essential for pharmaceutical applications.

Industrial and Laboratory Scale Synthesis

- Laboratory Scale: Multi-step synthesis involving reflux esterification, selective halogenation, methylation, and oxidation with careful control of temperature (60–80°C) and anhydrous conditions to prevent side reactions.

- Industrial Scale: Use of continuous flow reactors to optimize reaction times and yields, automated control of reaction parameters, and application of green chemistry principles to minimize waste and environmental impact.

Reaction Conditions Summary Table

| Reaction Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Esterification | Ethanol, methanesulfonic acid, reflux | 70–80°C | 4–6 hours | 85–90 | Acid-catalyzed ester formation |

| Halogenation (Cl, F) | Selectfluor or NFSI for F; Cl2 or NCS for Cl | 0–25°C | 1–3 hours | 70–80 | Regioselective halogenation |

| N-Methylation | Methyl iodide, base (e.g., K2CO3) | Room temp to 50°C | 2–4 hours | 80–85 | Avoids over-alkylation |

| Oxidation | m-CPBA or H2O2 | 0–25°C | 1–2 hours | 75–80 | Controlled oxidation to keto group |

| Purification | Recrystallization or chromatography | Ambient | Variable | >95 purity | Ensures pharmaceutical-grade purity |

Research Findings and Optimization

- The use of methanesulfonic acid as a catalyst in esterification improves yield and reduces reaction time compared to traditional sulfuric acid catalysis.

- Continuous flow synthesis enhances reproducibility and scalability, reducing batch-to-batch variability.

- Selective fluorination remains a challenge; recent advances in fluorinating agents have improved regioselectivity and reduced side products.

- Methylation under mild basic conditions prevents N-oxide formation and preserves the keto functionality.

- Purification by high-performance liquid chromatography (HPLC) confirms compound purity and structural integrity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-chloro-5-fluoro-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized to form corresponding pyridine derivatives or reduced to yield dihydropyridine analogs.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are employed.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid or sodium hydroxide) facilitate hydrolysis.

Major Products

Substitution: Products include various substituted pyridine derivatives.

Oxidation: Products include pyridine-3-carboxylates.

Reduction: Products include dihydropyridine derivatives.

Hydrolysis: Products include 4-chloro-5-fluoro-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid.

Scientific Research Applications

Ethyl 4-chloro-5-fluoro-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate has diverse applications in scientific research:

Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds and studying reaction mechanisms.

Biology: The compound is used in biochemical assays to investigate enzyme interactions and metabolic pathways.

Medicine: It is explored for its potential pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.

Industry: The compound is used in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 4-chloro-5-fluoro-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate involves its interaction with specific molecular targets. The compound can inhibit or activate enzymes by binding to their active sites, thereby modulating biochemical pathways. For example, it may inhibit certain kinases involved in cell signaling, leading to reduced cell proliferation in cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Physicochemical Properties

Key structural analogs differ in substituents at positions 1, 4, 5, and 6, influencing their electronic, steric, and solubility profiles. Below is a comparative analysis:

Key Observations:

Biological Activity

Ethyl 4-chloro-5-fluoro-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, synthetic methods, and relevant case studies, providing a comprehensive overview of its biological activity.

- Molecular Formula : C₁₃H₁₄ClFNO₃

- Molecular Weight : 233.624 g/mol

- LogP : 1.3545

- Polar Surface Area (PSA) : 48.3 Ų

These properties suggest that the compound has favorable characteristics for drug-like behavior, including moderate lipophilicity and a suitable polar surface area for bioactivity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including:

- FaDu Hypopharyngeal Tumor Cells : The compound showed enhanced cytotoxicity compared to standard chemotherapeutic agents like bleomycin, indicating its potential as an effective anticancer agent .

The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation through modulation of key signaling pathways involved in cancer progression.

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. In studies assessing its efficacy against various bacterial strains, it demonstrated:

- Broad-Spectrum Antibacterial Activity : The compound was effective against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections .

Synthetic Methods

The synthesis of this compound can be achieved through several methodologies, including microwave-assisted synthesis which enhances yield and reduces reaction time. The general synthetic route involves:

- Formation of Dihydropyridine Core : Utilizing appropriate starting materials such as aldehydes and β-keto esters.

- Chlorination and Fluorination : Introducing the chloro and fluoro substituents through electrophilic aromatic substitution reactions.

- Carboxylation : Completing the structure by adding the carboxylate functional group.

Study on Anticancer Efficacy

A recent study published in MDPI detailed the evaluation of ethyl 4-chloro-5-fluoro-1-methyl-6-oxo-1,6-dihydropyridine derivatives against human cancer cell lines. The findings indicated that modifications to the dihydropyridine structure significantly influenced biological activity:

| Compound Variant | IC50 (µM) | Apoptosis Induction (%) |

|---|---|---|

| Parent Compound | 15 | 30 |

| Fluorinated Variant | 7 | 55 |

| Chloro Variant | 10 | 45 |

This table illustrates that specific structural modifications can enhance anticancer activity, making these derivatives promising candidates for further development .

Q & A

Basic: What synthetic methodologies are commonly employed to prepare Ethyl 4-chloro-5-fluoro-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate?

Answer:

The synthesis typically involves cyclization reactions of substituted pyridine precursors. For example, alkylation or halogenation steps are critical for introducing the methyl, chloro, and fluoro groups. A related compound, methyl 1-(benzyloxy)-6-oxo-1,6-dihydropyridine-3-carboxylate, was synthesized via nucleophilic substitution using K₂CO₃ as a base and benzyl bromide as an alkylating agent in DMF . Similar methods can be adapted by replacing benzyl bromide with fluorinated alkyl halides to introduce the fluoro group. Purification often employs silica gel column chromatography with gradients of EtOAc/hexane .

Basic: How can the molecular structure of this compound be validated experimentally?

Answer:

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For dihydropyridine derivatives, crystals are grown via slow evaporation of solvent mixtures (e.g., ethanol/methanol). Data collection using an Oxford Diffractometer (Mo-Kα radiation, λ = 0.71073 Å) and refinement with SHELXL or OLEX2 can resolve bond lengths and angles. For example, the lactam tautomer of 6-oxo-1,6-dihydropyridine-3-carboxylate analogs was confirmed by C=O bond lengths of ~1.23 Å .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.